2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
2-morpholin-4-ylethyl N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-16(24-10-6-20-4-8-22-9-5-20)19-11-14-15(18-3-2-17-14)13-1-7-23-12-13/h1-3,7,12H,4-6,8-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXFVLEKLISHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a morpholine ring, a furan moiety, and a pyrazine derivative, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of several oncogenic proteins .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
- Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways, including those involving protein kinase inhibition, which can affect cell proliferation and survival in cancer cells .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Study 1: Cancer Cell Lines
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of the compound showed that it could mitigate cell death in PC12 cells exposed to neurotoxic agents. The protective effect was linked to its antioxidant properties and ability to modulate apoptotic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Apoptosis induction |
| A549 | 0.03 | Cell cycle arrest |
| NCI-H460 | 0.04 | Inhibition of Aurora-A kinase |
The compound's ability to target critical pathways involved in cell survival makes it a promising candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Preliminary evaluations suggest effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science. Its unique structure allows for the development of novel materials with specific electronic or optical properties, which could be beneficial in the fields of organic electronics or photonics.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various carbamate derivatives, including this compound. Results indicated significant cytotoxic effects against breast cancer cell lines, leading to further investigations into its mechanism of action.
- Antimicrobial Research : In a study focused on developing new antimicrobial agents, researchers tested the compound against clinical isolates of bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Morpholinoethyl vs. Other Solubility-Enhancing Groups: The morpholinoethyl group in the target compound improves water solubility compared to benzyl or ethyl ester groups in analogs like benzyl carbamates . This feature is critical for bioavailability in drug candidates .
Carbamate vs. Sulfonamide/Sulfonyl Fluoride: Carbamates (target compound) exhibit reversible enzyme inhibition, whereas sulfonamides (e.g., N-[3-(chloromethyl)-2-pyrazinyl]-N-methylmethanesulfonamide) often form stable interactions with catalytic residues . Sulfonyl fluorides (e.g., 2-[(2-ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride) are electrophilic warheads in covalent inhibitors .
Furan-Pyrazine Core vs. Other Heterocycles: The pyrazine-furan system provides a planar, electron-rich scaffold for π-π stacking in receptor binding, contrasting with pyrrolidine (e.g., benzyl carbamate derivatives) or pyrazole (e.g., 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate) cores, which introduce steric bulk .
Biological Activity Trends: Pyrazine-morpholine hybrids (e.g., methyl 6-chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate) show anticancer activity, while furan-pyrazine-acetamide analogs (e.g., 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide) are explored for anti-tubercular applications .
Q & A
Q. What are the optimal synthetic routes for 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling the pyrazine-furan core with morpholinoethyl carbamate via nucleophilic substitution or carbamate-forming reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases (e.g., KCO) to enhance reactivity. Yield optimization may require purification via column chromatography or recrystallization, as described for structurally analogous carbamates in multi-step syntheses . Monitoring intermediates using TLC or HPLC ensures reaction progress .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy (1H/13C) confirms regiochemistry, particularly for distinguishing morpholinoethyl and furan-pyrazine moieties. For example, 1H NMR can resolve aromatic protons in the pyrazine ring (δ 8.2–8.5 ppm) and furan protons (δ 6.5–7.0 ppm) .
- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) identifies impurities <1% .
- Elemental analysis validates stoichiometric ratios (C, H, N), critical for carbamate stability .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Use co-solvents like DMSO (≤10% v/v) for initial stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).
- Surfactants (e.g., Tween-80) or cyclodextrins may enhance solubility, as demonstrated for carbamates with hydrophobic aromatic systems .
- Pre-formulation studies (e.g., dynamic light scattering) assess aggregation propensity .
Advanced Research Questions
Q. What strategies resolve contradictory data in this compound’s biological activity across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding vs. off-target effects .
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects, as seen in quinazoline-carbamate hybrids .
- Metabolic stability assessment : Use liver microsomes or hepatocyte models to rule out rapid degradation as a cause of variability .
Q. How can computational modeling predict the compound’s interaction with potential therapeutic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in enzymes like kinases or proteases, leveraging the morpholino group’s hydrogen-bonding capacity .
- MD simulations (GROMACS) assess binding stability over time, focusing on the carbamate linkage’s conformational flexibility .
- QSAR models prioritize structural analogs for SAR studies, using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental designs are critical for evaluating this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vivo PK studies : Administer via IV and oral routes in rodent models, with serial blood sampling for LC-MS/MS quantification .
- Tissue distribution : Use radiolabeled compound (e.g., C) to track accumulation in organs, noting the furan group’s potential hepatic metabolism .
- CYP inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between 2D cell lines and 3D organoid models?
- Methodological Answer :
- 3D model validation : Confirm organoid viability and differentiation status via ATP assays or immunofluorescence .
- Microenvironment factors : Adjust oxygen tension and matrix stiffness in 3D systems to mimic in vivo conditions, as carbamates may exhibit context-dependent permeability .
- Mechanistic follow-up : Use RNA-seq to identify pathways (e.g., apoptosis, oxidative stress) differentially regulated between models .
Ethical and Regulatory Considerations
Q. What guidelines apply to preclinical testing of this compound given its structural similarity to regulated carbamates?
- Methodological Answer :
- Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) for dose-ranging studies .
- Document synthetic impurities (e.g., residual morpholinoethylamine) per ICH Q3A guidelines to ensure batch consistency .
- Note: This compound is not FDA-approved; any human application requires rigorous IND-enabling studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
